1-Benzyl-4,4-dimethyl-1,4-azasilinane

Description

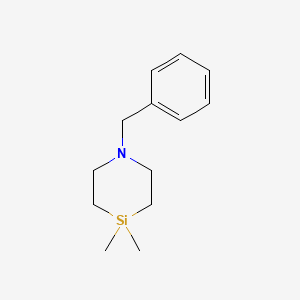

1-Benzyl-4,4-dimethyl-1,4-azasilinane (CAS: 130596-59-7) is a silicon-containing heterocyclic compound with the molecular formula C₁₂H₁₉NSi. Its structure comprises a six-membered ring where one carbon atom is replaced by silicon, and the nitrogen atom is substituted with a benzyl group. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in and , typically involving benzylation of 4,4-dimethyl-1,4-azasilinane hydrochloride .

Key applications include:

- Insect repellency: It exhibits potent activity against Aedes aegypti mosquitoes, outperforming DEET in some formulations .

- Pharmaceutical intermediates: It serves as a precursor for oxazolidinone antibiotics (e.g., linezolid derivatives targeting brain infections) and antitubercular agents (e.g., piperine sila-analogs) .

- Chemical synthesis: It is oxidized to methanone derivatives for further functionalization .

Properties

Molecular Formula |

C13H21NSi |

|---|---|

Molecular Weight |

219.40 g/mol |

IUPAC Name |

1-benzyl-4,4-dimethyl-1,4-azasilinane |

InChI |

InChI=1S/C13H21NSi/c1-15(2)10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |

InChI Key |

ZZYQJWSDXGZOTG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCN(CC1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Benzyl-4,4-diphenyl-1,4-azasilinane (1s)

- Structural difference : The silicon atom bears two phenyl groups instead of methyl groups.

- NMR data (δ −0.01 ppm for Si(CH₃)₂ vs. phenyl) confirm distinct electronic environments .

4,4-Dimethyl-1,4-azasilinane Hydrochloride

Insect Repellency

Silicon incorporation enhances repellency duration and potency due to improved lipid solubility and metabolic stability .

Antitubercular Activity

The benzyl group in this compound allows derivatization into methanone analogs (e.g., compound 4), though antitubercular activity remains moderate compared to established drugs .

Non-Silicon Heterocycles

1-Benzyl-1,4-diazepane

DEET (N,N-diethyl-meta-toluamide)

- Functional difference : A carboxamide vs. silicon heterocycle.

- Impact : DEET has lower persistence due to rapid skin absorption and hydrolysis, whereas sila-analogs exhibit prolonged efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.